4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H8N2O3Cl It is a derivative of oxazolo[4,3-c]pyridine, featuring a carboxylic acid group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor, such as an amino acid derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the oxazolo[4,3-c]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acid derivatives, such as esters or amides.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted oxazolo[4,3-c]pyridines with different functional groups.
Scientific Research Applications
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride: A structural isomer with a different ring structure.
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride: A related compound with an amine group instead of a carboxylic acid group.
Uniqueness: 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific arrangement of atoms and functional groups, which can lead to distinct chemical and biological properties compared to its isomers and related compounds.
Properties
CAS No. |
2768327-39-3 |
---|---|
Molecular Formula |
C7H9ClN2O3 |
Molecular Weight |
204.6 |
Purity |
75 |
Origin of Product |
United States |
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